

An In-Depth Technical Guide to 1-Chloro-7-fluoroisoquinoline

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Compound of Interest

Compound Name: **1-Chloro-7-fluoroisoquinoline**

Cat. No.: **B079485**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-7-fluoroisoquinoline is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. The strategic placement of chloro and fluoro substituents on the isoquinoline ring system can significantly modulate the physicochemical and biological properties of the molecule, making it a compound of interest for further investigation in drug discovery and materials science. This technical guide provides a comprehensive overview of the known structural and predicted physicochemical properties of **1-Chloro-7-fluoroisoquinoline**. Due to the limited availability of direct experimental data for this specific compound, representative experimental protocols and potential biological activities are discussed based on closely related analogs.

Chemical Structure and Identification

The chemical structure of **1-Chloro-7-fluoroisoquinoline** is characterized by an isoquinoline core with a chlorine atom at the 1-position and a fluorine atom at the 7-position.

Diagram of the Chemical Structure of **1-Chloro-7-fluoroisoquinoline**

Caption: Chemical structure of **1-Chloro-7-fluoroisoquinoline**.

Identifier	Value
CAS Number	630422-89-8
Molecular Formula	C ₉ H ₅ CIFN
Molecular Weight	181.59 g/mol
IUPAC Name	1-chloro-7-fluoroisoquinoline
SMILES	C1=CC(=CC2=C1C=CN=C2Cl)F
InChI	InChI=1S/C9H5CIFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **1-Chloro-7-fluoroisoquinoline** are not readily available in the public domain. The following table summarizes predicted properties.

Property	Value	Source
XLogP3	3.2	Predicted
Monoisotopic Mass	181.009455 g/mol	Predicted
Topological Polar Surface Area	12.9 Å ²	Predicted
Heavy Atom Count	12	Predicted

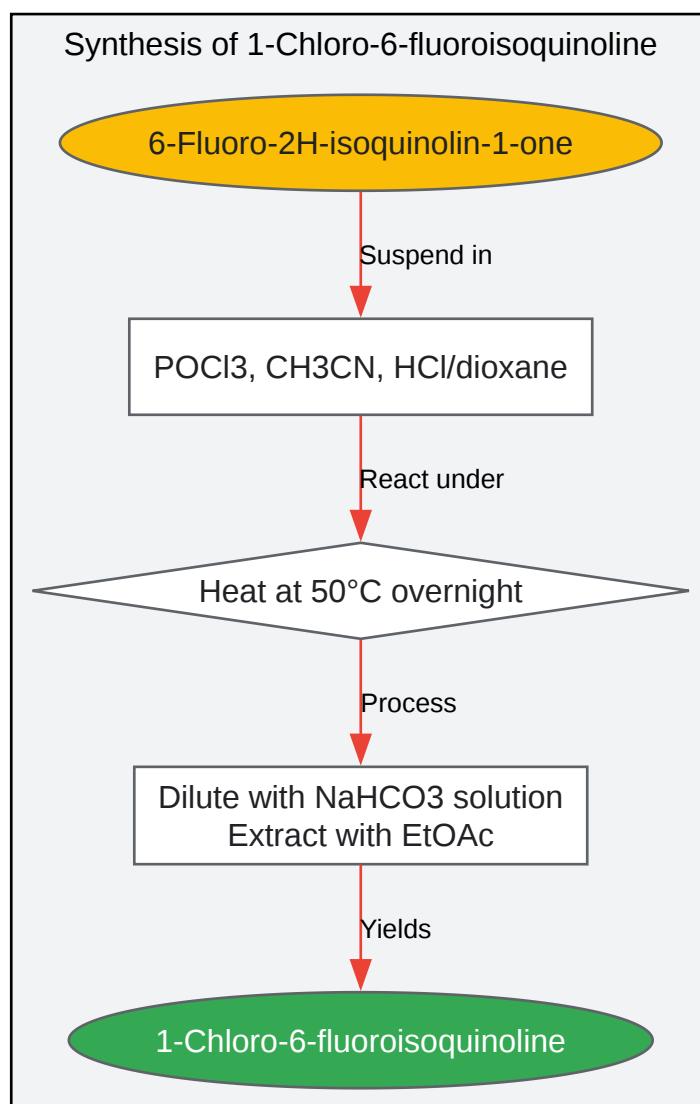
Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **1-Chloro-7-fluoroisoquinoline** is not explicitly available in peer-reviewed literature. However, the synthesis of structurally similar halogenated isoquinolines often follows established synthetic routes. A representative protocol for the synthesis of a related compound, 1-chloro-6-fluoroisoquinoline, is presented below to illustrate a potential synthetic strategy.

Representative Synthesis of a Chloro-Fluoroisoquinoline Analog

This protocol describes the synthesis of 1-chloro-6-fluoroisoquinoline from 6-fluoro-2H-isoquinolin-1-one.

Diagram of a Representative Synthetic Pathway for a Chloro-Fluoroisoquinoline



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Caption: A representative workflow for the synthesis of a chloro-fluoroisoquinoline.

Experimental Protocol (for 1-Chloro-6-fluoroisoquinoline)

- Materials:

- 6-Fluoro-2H-isoquinolin-1-one
- Phosphorus oxychloride (POCl₃)
- Acetonitrile (CH₃CN)
- 4N HCl in dioxane
- Saturated sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Procedure:
 - A solution of 6-fluoro-2H-isoquinolin-1-one (1.3 g, 7.97 mmol) and POCl₃ (3.7 g, 23.9 mmol) in CH₃CN (20 mL) and 4N HCl/dioxane (2 mL) is prepared.
 - The reaction mixture is heated at 50°C overnight.
 - After cooling, the reaction mixture is carefully diluted with a saturated NaHCO₃ solution.
 - The aqueous layer is extracted with EtOAc.
 - The organic layer is concentrated under reduced pressure to afford the product.

Potential Biological Activity and Signaling Pathways

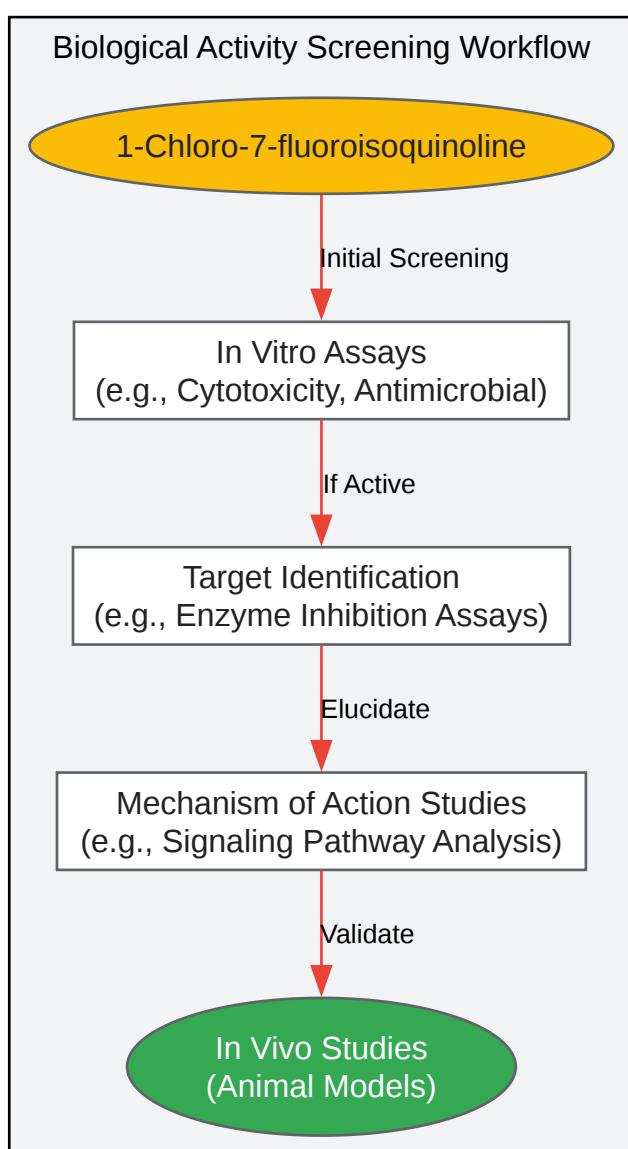
Direct experimental data on the biological activity of **1-Chloro-7-fluoroisoquinoline** is not currently available. However, the isoquinoline and quinoline scaffolds, particularly when halogenated, are known to exhibit a wide range of biological activities. Based on the activities of structurally related compounds, **1-Chloro-7-fluoroisoquinoline** could be investigated for the following potential applications:

- Anticancer Activity: Many quinoline and isoquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The halogen substituents can enhance lipophilicity and modulate electronic properties, potentially leading to improved interactions with biological targets.

- **Antimicrobial Activity:** Halogenated heterocyclic compounds are frequently explored for their antibacterial and antifungal properties. The presence of both chlorine and fluorine may contribute to a broad spectrum of antimicrobial activity.
- **Enzyme Inhibition:** The isoquinoline core is a known scaffold for the development of various enzyme inhibitors, including kinases, which are critical targets in cancer therapy.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by **1-Chloro-7-fluoroisoquinoline**.

Diagram of a General Workflow for Biological Evaluation



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Caption: A logical workflow for the biological evaluation of a novel compound.

Conclusion

1-Chloro-7-fluoroisoquinoline represents a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While direct experimental data is currently sparse, its structural features suggest that it may possess interesting biological activities. The information and representative protocols provided in this guide are intended to serve as a foundation for researchers and scientists to design and conduct further investigations into the properties and potential applications of this and related halogenated isoquinoline derivatives.

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